molecular formula C25H18O7 B2411942 (Z)-benzyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 929505-79-3

(Z)-benzyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2411942
CAS No.: 929505-79-3
M. Wt: 430.412
InChI Key: RIVSTYSJIJMEDO-KSEXSDGBSA-N
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Description

(Z)-benzyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C25H18O7 and its molecular weight is 430.412. The purity is usually 95%.
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Properties

IUPAC Name

benzyl 2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O7/c26-24(29-13-16-4-2-1-3-5-16)14-28-18-7-8-19-21(12-18)32-23(25(19)27)11-17-6-9-20-22(10-17)31-15-30-20/h1-12H,13-15H2/b23-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVSTYSJIJMEDO-KSEXSDGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC(=O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC(=O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been studied for their anticonvulsant activity, suggesting potential targets within the central nervous system.

Biochemical Pathways

Given the potential anticonvulsant activity of similar compounds, it’s plausible that this compound may influence pathways related to neuronal signaling and excitability.

Result of Action

Based on the potential anticonvulsant activity of similar compounds, it’s possible that this compound may help to reduce neuronal excitability and prevent seizure activity.

Biological Activity

(Z)-benzyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzyl group attached to an acetate moiety, with a significant structural component being the benzo[d][1,3]dioxole and the 2,3-dihydrobenzofuran moieties. These structural characteristics suggest potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds with similar structural frameworks. For instance, derivatives of benzofuran and dihydrobenzofuran have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways such as NF-kB and tyrosine kinases, which are crucial in cancer cell survival and proliferation .
  • Case Studies : In vitro studies demonstrated that related compounds significantly reduced the viability of breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values in the micromolar range .

Anti-inflammatory Properties

Compounds similar to this compound have exhibited anti-inflammatory effects by downregulating pro-inflammatory cytokines.

  • Research Findings : In animal models, administration of these compounds resulted in decreased levels of TNF-alpha and IL-6, indicating a reduction in inflammatory responses .
  • Potential Applications : This suggests that the compound could be beneficial in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInhibition of NF-kB
Anti-inflammatoryDownregulation of cytokines

Toxicological Profile

Understanding the safety profile is crucial for any therapeutic application. Preliminary toxicity studies indicate that related compounds exhibit low toxicity in vitro and in vivo at therapeutic doses. However, further studies are necessary to fully elucidate the safety parameters.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.